trifluoromethanesulfonyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

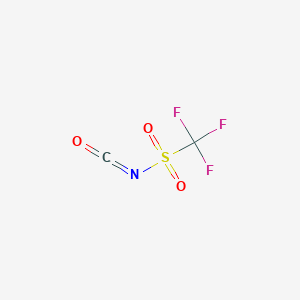

trifluoromethanesulfonyl isocyanate is a versatile chemical compound with the formula CF₃SO₂NCO. It is a colorless, crystalline substance that is a derivative of isocyanate. The trifluoromethylsulfonyl group (CF₃SO₂-) in this compound is a strong electron-withdrawing group, imparting unique properties to trifluoromethylsulfonyl isocyanate. This compound has gained popularity in various fields of research and industry due to its unique chemical properties and reactivity.

Mécanisme D'action

Target of Action

Trifluoromethanesulfonyl isocyanate, also known as trifluoromethylsulfonyl isocyanate or trifluoromethane-sulfonyl isocyanate, is primarily used in the field of organic chemistry as a reagent . Its primary targets are various organic compounds, particularly those containing nucleophilic oxygen atoms .

Mode of Action

The compound is involved in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It is used to efficiently synthesize triflates and triflamides . The compound’s mode of action involves the exchange of a fluoride ion at the electrophilic sulfur center of the molecule .

Biochemical Pathways

The SuFEx chemistry allows selective and efficient installation of linkages around the S(VI) core . This chemistry has enabled a range of applications in synthesis and materials . Various OH-containing materials of different acidities and nucleophilicities have been shown to react cleanly at the sulfur center, transforming them into useful electrophiles for further derivatization .

Result of Action

The result of the action of this compound is the formation of new compounds through the SuFEx reaction . For example, it can convert aliphatic alcohols into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other reactive species.

Méthodes De Préparation

trifluoromethanesulfonyl isocyanate can be synthesized from various starting materials. One common method involves the reaction of trifluoromethylsulfonyl chloride with hydroxylamine hydrochloride in nitromethane. Another method includes the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides . Industrial production methods often involve the use of nonphosgene approaches, which are safer and more environmentally friendly compared to traditional phosgene-based methods .

Analyse Des Réactions Chimiques

trifluoromethanesulfonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts readily with nucleophiles such as alcohols, amines, and thiols to form urea derivatives.

Thiol-Isocyanate Click Reactions: This compound is used in thiol-isocyanate click reactions to form thiourethanes

Hydrolysis: It reacts with water to form carbamate or imidic acid.

Common reagents and conditions used in these reactions include polar organic solvents like acetone, acetonitrile, and dichloromethane. Major products formed from these reactions include urea derivatives and thiourethanes .

Applications De Recherche Scientifique

trifluoromethanesulfonyl isocyanate has extensive applications in scientific research due to its unique properties:

Chemistry: It is used in the synthesis of diverse compounds, facilitating advancements in organic chemistry.

Biology: It is employed in the modification of imide groups in hybrid gel polymer electrolytes, enhancing ionic conductivity and electrochemical stability.

Medicine: It is used in drug discovery and development, particularly in the synthesis of trifluoromethylated pharmaceutical compounds.

Industry: It is used in the production of advanced materials, including polymeric surfaces and microcapsules

Comparaison Avec Des Composés Similaires

trifluoromethanesulfonyl isocyanate can be compared with other trifluoromethylated compounds such as:

Trifluoromethyltrimethylsilane (TMSCF₃): Used as a nucleophilic trifluoromethylating agent.

Sodium Trifluoroacetate: Used for trifluoromethylations of aromatic halides.

Trifluoroiodomethane: Used in aromatic coupling reactions.

The uniqueness of trifluoromethylsulfonyl isocyanate lies in its strong electron-withdrawing trifluoromethylsulfonyl group, which imparts higher reactivity and stability in its reactions compared to other trifluoromethylated compounds.

Propriétés

IUPAC Name |

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAMMLMNJOOSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)C(F)(F)F)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2746454.png)

![Tert-butyl 4-[2-(4-methoxyphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2746456.png)

![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)

![5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746461.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2746462.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2746466.png)

![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;dihydrochloride](/img/new.no-structure.jpg)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)